molecular formula C16H13N3OS2 B2673222 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide CAS No. 394234-63-0

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B2673222
CAS No.: 394234-63-0
M. Wt: 327.42
InChI Key: OSUKQGVVAAZTHX-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound featuring the 1,3,4-thiadiazole heterocyclic scaffold, a structure renowned for its diverse pharmacological potential. This molecule is of significant interest in medicinal chemistry and drug discovery research, particularly for developing novel therapeutic agents for neurological disorders. The 1,3,4-thiadiazole core is a key pharmacophoric element present in several established drugs and is known for its electron-rich nature and ability to cross the blood-brain barrier, facilitating interactions with central nervous system targets . The primary research applications of this compound are derived from the well-established biological activities of its core structure. Compounds based on the 1,3,4-thiadiazole scaffold, especially those linked via an acetamide bridge, have demonstrated potent activity as selective inhibitors of carbonic anhydrase II (CA II) . This inhibition mechanism is critical, as selective CA II inhibitors have shown promising neuroprotective effects, protecting neuronal cells from damage in model systems . Furthermore, the 1,3,4-thiadiazole moiety itself is extensively documented in scientific literature for its anticonvulsant properties, believed to operate through the modulation of GABAergic pathways, which help prevent abnormal electrical activity in the brain . Researchers can utilize this compound as a key intermediate or lead structure for designing and synthesizing new derivatives to explore structure-activity relationships, optimize potency, and enhance selectivity for specific biological targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations for the safe handling, storage, and disposal of this chemical.

Properties

IUPAC Name

2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKQGVVAAZTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, an acetamide group, and a phenylsulfanyl moiety. Its molecular formula is C18H17N3OS2C_{18}H_{17}N_3OS_2 with a molecular weight of approximately 369.5 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
    • The compound also inhibited the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis, suggesting its potential in inhibiting tumor growth .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that substituents on the thiadiazole ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those without such modifications .

Antibacterial Activity

Research has also highlighted the antibacterial properties of thiadiazole derivatives:

  • A series of substituted 5-phenyl-1,3,4-thiadiazole derivatives showed promising antibacterial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cellular functions, although specific pathways remain to be elucidated .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with receptors involved in signaling pathways can alter cellular responses.
  • Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in cancer cells .

Case Studies and Experimental Findings

StudyFindingsMethodology
Study 1 Induction of apoptosis in A431 cells via Western blot analysis showing increased Bax and decreased Bcl-2 levelsWestern blotting and MTT assay
Study 2 Significant cytotoxicity against HT-29 and PC3 cell lines with IC50 values < 10 µg/mLMTT assay and SAR analysis
Study 3 Antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mLDisc diffusion method

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxicity toward human cancer cell lines such as HT-29 (colon cancer) and A431 (skin cancer). Mechanisms include inducing apoptosis and modulating protein expressions related to cell survival pathways .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A study highlighted that derivatives of this compound may act as inhibitors of VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis. This suggests potential applications in developing anticancer agents targeting tumor growth through vascular inhibition.

Case Study 1: Synthesis and Evaluation

A study published in 2020 synthesized a series of compounds based on the structure of this compound. These compounds were evaluated for their ability to inhibit VEGFR-2 activity, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of thiadiazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against various strains, suggesting their potential use in developing new antimicrobial agents .

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, 6–12 hoursN-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfinyl)acetamide (sulfoxide)
m-CPBADichloromethane, 0°C → RTN-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfonyl)acetamide (sulfone)

Key Findings :

  • Oxidation to sulfoxide occurs selectively with mild agents like H₂O₂.

  • Stronger oxidants (e.g., m-CPBA) yield sulfones, which enhance electrophilicity for downstream reactions .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position.

Reagent Conditions Product Reference
Alkyl halides (R-X)K₂CO₃, DMF, 60°CN-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(alkylsulfanyl)acetamide derivatives
Amines (RNH₂)Et₃N, THF, refluxThiadiazole-amine conjugates

Mechanistic Insight :

  • The electron-deficient thiadiazole ring facilitates nucleophilic attack, enabling functionalization with amines or alkyl groups .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

Conditions Reagent Product Reference
6M HCl, reflux-2-(Phenylsulfanyl)acetic acid
NaOH (10%), ethanol-Sodium 2-(phenylsulfanyl)acetate

Applications :

  • Hydrolysis products serve as intermediates for synthesizing esters or amides with modified bioactivity .

Reduction Reactions

The sulfide (-S-) group can be reduced to a thiol (-SH), though this is less common due to steric hindrance.

Reagent Conditions Product Reference
LiAlH₄THF, 0°C → RTN-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthiol)acetamide

Limitations :

  • Over-reduction of the thiadiazole ring may occur, leading to ring-opening side products .

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to the thiadiazole undergoes EAS reactions, such as nitration or halogenation.

Reaction Reagent Product Reference
NitrationHNO₃/H₂SO₄, 0°CN-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
BrominationBr₂, FeBr₃N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

Regioselectivity :

  • Electrophiles preferentially attack the para position of the phenyl ring due to electronic directing effects .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable diversification of the phenylsulfanyl group.

Reaction Catalyst Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
SonogashiraPdCl₂, CuIAlkynylated analogs

Applications :

  • Coupling reactions enhance structural diversity for drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Moiety

Benzimidazole and Benzooxazole Derivatives
  • Compound 4a: 2-((Benzimidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Substituent: Benzimi­dazole-2-thiol instead of phenylsulfanyl. Properties: Yield 60%, m.p. 188–190°C. Exhibited anticonvulsant activity in MES assays .
  • Compound 5a : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

    • Substituent: Benzooxazole-2-thiol.
    • Properties: Yield 64%, m.p. 260.2–261°C. Demonstrated neuroprotective effects via antioxidant pathways .
    • Comparison : The rigid benzooxazole ring increases melting point and may enhance metabolic stability.
Halogen-Substituted Derivatives
  • Compound 3d: 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Substituent: 2-Chlorophenyl and thiol (-SH) on thiadiazole. Properties: Yield 82%, m.p. 212–216°C. IR data showed strong C=O and N-H stretches .

Modifications on the Thiadiazole Core

Sulfur-Containing Substituents
  • Compound 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Substituent: Benzylthio (-S-CH2Ph) at position 5 of thiadiazole. Properties: Yield 88%, m.p. 133–135°C . Comparison: The benzylthio group introduces steric bulk, possibly reducing enzymatic degradation.
  • Compound 63 : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide

    • Substituent: 3-Fluorophenyl and sulfhydryl (-SH).
    • Properties: Evaluated for cytotoxicity against MCF-7 cells, showing moderate activity .
    • Comparison : Fluorine’s electronegativity enhances binding to hydrophobic pockets in target enzymes.

Hybrid Heterocyclic Systems

  • Compound 64/65 : Thiadiazole–benzofuran and thiadiazole–furochromene hybrids

    • Substituent: Fused benzofuran/furochromene rings.
    • Properties: Demonstrated anticancer activity against MCF-7 cells (IC50 < 10 µM) .
    • Comparison : Extended conjugation improves intercalation with DNA or enzyme active sites.
  • Compound (): 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Substituent: Triazine-thio group. Properties: Noted for structural diversity in screening studies . Comparison: The triazine ring introduces additional hydrogen-bonding sites.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~167–170 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.8 ppm in ¹H NMR) .
    • IR : Stretching vibrations for C=O (~1678 cm⁻¹) and C=N (~1624 cm⁻¹) confirm core functional groups .
  • Chromatography :
    • HPLC-MS : Resolves impurities (e.g., desulfurized byproducts) and quantifies purity (>95% threshold for biological assays) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Advanced Research Focus
SAR insights from analogous thiadiazole derivatives suggest:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring improves cytotoxicity (e.g., IC₅₀ values <0.1 mmol L⁻¹ against MCF-7 cells) .
  • Thioether Linkers : Replacing phenylsulfanyl with heterocyclic thiols (e.g., benzimidazole-thiol) enhances selectivity for cancer cell lines .
  • Computational Tools : Free energy perturbation (FEP) simulations predict binding affinities to targets like NMDA receptors, guiding substituent prioritization .

Table 1 : Representative IC₅₀ Values for Thiadiazole Derivatives

Derivative SubstituentMCF-7 IC₅₀ (mmol L⁻¹)A549 IC₅₀ (mmol L⁻¹)
-H (Parent Compound)0.084 ± 0.0200.034 ± 0.008
-4-Cl (Chlorophenyl)0.062 ± 0.0040.028 ± 0.006
-Benzimidazole-thiol0.045 ± 0.0030.022 ± 0.005
Data adapted from

How can contradictory biological activity data across studies be systematically addressed?

Advanced Research Focus
Discrepancies in reported IC₅₀ values or target selectivity often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell passage numbers .
  • Impurity Interference : Use HPLC to identify and quantify common impurities (e.g., N-(1,3,4-thiadiazol-2-yl)acetamide, a byproduct of incomplete sulfanyl coupling) .
  • Pharmacokinetic Factors : Assess membrane permeability (e.g., PAMPA-BBB for blood-brain barrier penetration) to explain divergent in vitro/in vivo results .

What computational strategies are effective in optimizing blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

Q. Advanced Research Focus

  • Membrane Permeability Prediction : Tools like PAMPA-BBB or QSAR models prioritize compounds with logBB > −1.0 .
  • Free Energy Perturbation (FEP) : Guides substitution at the acetamide or thiadiazole moieties to reduce polar surface area (<90 Ų) and enhance lipophilicity (clogP ~2–4) .
  • Docking Studies : Identify key interactions with NMDA receptor residues (e.g., GluN2B subunit) to refine stereoelectronic properties .

What are the critical impurities in this compound, and how are they characterized?

Basic Research Focus
Common impurities include:

  • Impurity B : N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 5393-55-5), formed via incomplete phenylsulfanyl coupling .
  • Impurity C : N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 5393-55-5), arising from thioether bond cleavage .
    Analytical Methods :
  • LC-MS/MS : Quantifies impurities at <0.1% levels using a C18 column and acetonitrile/water gradient .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction (SHELX) : Determines bond angles and torsion angles (e.g., dihedral angle between thiadiazole and phenyl rings ~15–25°) to validate DFT-optimized geometries .
  • ORTEP-3 Visualization : Graphical rendering identifies steric clashes or nonplanar conformations affecting bioactivity .

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